6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a Mannich reaction, involving the condensation of formaldehyde, pyrrolidine, and the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the chlorophenyl group, potentially yielding reduced forms of the compound.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development and biomedical research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-(methylamino)pyridazin-3(2H)-one
- 6-(4-chlorophenyl)-2-(dimethylamino)pyridazin-3(2H)-one
- 6-(4-chlorophenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
Uniqueness
Compared to similar compounds, 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the pyrrolidinylmethyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C15H16ClN3O |
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Molecular Weight |
289.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C15H16ClN3O/c16-13-5-3-12(4-6-13)14-7-8-15(20)19(17-14)11-18-9-1-2-10-18/h3-8H,1-2,9-11H2 |
InChI Key |
GPJITXWJBPEAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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